N-Nitroso-4-hydroxy Pyrrolidone
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Overview
Description
N-Nitroso-4-hydroxy Pyrrolidone is a compound belonging to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is a derivative of pyrrolidone, a nitrogen-containing heterocyclic compound. Nitrosamines, including this compound, are often scrutinized due to their presence as impurities in various pharmaceutical products .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Nitroso-4-hydroxy Pyrrolidone can be synthesized through the reaction of nitrites with secondary amines under specific conditions. The process typically involves the use of nitrite salts and secondary amines in an acidic environment, which facilitates the nitrosation reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves controlled conditions to ensure the purity and yield of the compound. The reaction is carried out in large reactors with precise temperature and pH control to optimize the formation of the desired product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: N-Nitroso-4-hydroxy Pyrrolidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding amine.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include different derivatives of pyrrolidone, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Nitroso-4-hydroxy Pyrrolidone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical method development.
Biology: The compound is studied for its potential biological effects, including its carcinogenic properties.
Medicine: Research is conducted to understand its role as an impurity in pharmaceutical products and its potential health risks.
Mechanism of Action
The mechanism of action of N-Nitroso-4-hydroxy Pyrrolidone involves its interaction with DNA, leading to mutations and potential carcinogenic effects. The nitroso group can form adducts with DNA bases, causing structural changes that may result in mutations. This interaction is a key factor in the compound’s carcinogenic potential .
Comparison with Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitroso-N-methyl-4-aminobutyric acid (NMBA)
Comparison: N-Nitroso-4-hydroxy Pyrrolidone is unique due to its specific structure and the presence of a hydroxyl group, which influences its reactivity and biological effects.
Biological Activity
N-Nitroso-4-hydroxy pyrrolidone (NHP) is a member of the nitrosamine family, compounds known for their potential biological activities, particularly their carcinogenic properties. This article explores the biological activity of NHP, focusing on its mechanisms of action, toxicological effects, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular structure characterized by a nitroso group attached to a pyrrolidone ring. The presence of the hydroxyl group enhances its reactivity, making it a subject of interest in toxicological studies. The general structure of nitrosamines, including NHP, can be represented as follows:
Where R1 and R2 represent various organic groups. The specific configuration of NHP contributes to its biological activity, particularly in the context of metabolic activation and subsequent carcinogenic potential.
Carcinogenic Potential
Nitrosamines, including NHP, are recognized for their carcinogenic properties. Studies indicate that NHP can undergo metabolic activation through cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA. This interaction may result in mutagenic changes that contribute to cancer development .
Table 1: Summary of Carcinogenic Mechanisms for N-Nitroso Compounds
Mechanism | Description |
---|---|
Metabolic Activation | Conversion by cytochrome P450 to form reactive intermediates |
DNA Interaction | Formation of DNA adducts leading to mutations |
Cellular Toxicity | Induction of oxidative stress and apoptosis in target cells |
Toxicological Studies
Research has demonstrated that exposure to NHP can lead to various toxicological effects. For instance, animal studies have shown that administration of nitrosamines can result in liver and kidney damage, as well as increased tumor incidence in various organs .
Table 2: Toxicological Effects Observed in Animal Studies
Study Type | Findings |
---|---|
Chronic Exposure | Increased tumor incidence in liver and kidneys |
Acute Toxicity | Liver enzyme elevation indicating hepatotoxicity |
Genotoxicity | Positive results in Ames test indicating mutagenic potential |
Case Studies and Research Findings
A significant case study involving N-nitroso compounds highlighted the correlation between dietary intake and the formation of these compounds within the body. For example, research indicated that certain food preservatives could enhance the formation of nitrosamines during cooking processes, leading to increased exposure risks .
Another study focused on the effects of proline and hydroxyproline on nitrosamine formation during meat processing. The results suggested that these amino acids could influence the levels of nitrosamines produced, thereby impacting dietary exposure .
Properties
Molecular Formula |
C4H6N2O3 |
---|---|
Molecular Weight |
130.10 g/mol |
IUPAC Name |
4-hydroxy-1-nitrosopyrrolidin-2-one |
InChI |
InChI=1S/C4H6N2O3/c7-3-1-4(8)6(2-3)5-9/h3,7H,1-2H2 |
InChI Key |
CFBRABRMWITCFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)N=O)O |
Origin of Product |
United States |
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